molecular formula C21H19ClN2O3S B12486733 N-{4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl}-3-methylbenzamide

N-{4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl}-3-methylbenzamide

Cat. No.: B12486733
M. Wt: 414.9 g/mol
InChI Key: CUCKSOWHPUVJPU-UHFFFAOYSA-N
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Description

N-{4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl}-3-methylbenzamide is a complex organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl}-3-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine group.

    Sulfonation: Introduction of the sulfonamide group.

    Amidation: Formation of the benzamide structure.

Each step requires specific reagents and conditions, such as concentrated sulfuric acid for sulfonation and reducing agents like hydrogen gas for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxylic acid.

    Reduction: Reduction of the sulfonamide group to a sulfonic acid.

    Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, sulfonic acids, and substituted benzamides.

Scientific Research Applications

N-{4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl}-3-methylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl}-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can lead to various biological effects, such as reduced inflammation or inhibited microbial growth.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and benzamides, such as:

  • N-{4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl}-2-methylbenzamide
  • N-{4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl}-4-methylbenzamide

Uniqueness

N-{4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl}-3-methylbenzamide is unique due to its specific substitution pattern and the presence of both sulfonamide and benzamide groups. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H19ClN2O3S

Molecular Weight

414.9 g/mol

IUPAC Name

N-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl]-3-methylbenzamide

InChI

InChI=1S/C21H19ClN2O3S/c1-14-4-3-5-16(12-14)21(25)23-18-8-10-19(11-9-18)28(26,27)24-20-13-17(22)7-6-15(20)2/h3-13,24H,1-2H3,(H,23,25)

InChI Key

CUCKSOWHPUVJPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)Cl)C

Origin of Product

United States

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